molecular formula C21H18FN3O3S B2926934 N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105214-05-8

N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2926934
CAS No.: 1105214-05-8
M. Wt: 411.45
InChI Key: MWJXKNXPJBFLHB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorobenzylthio group, and a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions to form the dihydropyrimidinone core.

    Introduction of the Fluorobenzylthio Group: The next step involves the nucleophilic substitution reaction where the dihydropyrimidinone core is reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzylthio group.

    Acetylation of the Phenyl Group: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various biological assays.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzylthio group and the dihydropyrimidinone core allows for specific interactions with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can be compared with other pyrimidine derivatives, such as:

    N-(3-acetylphenyl)-2-(2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with a chlorobenzylthio group instead of a fluorobenzylthio group. This difference can affect its chemical reactivity and biological activity.

    N-(3-acetylphenyl)-2-(2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Contains a methylbenzylthio group, which can influence its physical properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorobenzylthio group, which imparts specific chemical and biological properties that can be advantageous in various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-13(26)14-6-4-7-16(9-14)23-19(27)10-17-11-20(28)25-21(24-17)29-12-15-5-2-3-8-18(15)22/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXKNXPJBFLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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